molecular formula C25H33F3O5S B12322428 [6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B12322428
M. Wt: 502.6 g/mol
InChI Key: JPFBGPYMGJGHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluticasone propionate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of fluticasone propionate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluticasone propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which can have different pharmacological activities .

Scientific Research Applications

Fluticasone propionate has a wide range of applications in scientific research:

Mechanism of Action

Fluticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, reducing the production of inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

  • Beclomethasone dipropionate
  • Budesonide
  • Triamcinolone acetonide

Uniqueness

Fluticasone propionate is unique due to its high potency and low systemic bioavailability, which minimizes systemic side effects. Its fluorinated structure enhances its binding affinity to glucocorticoid receptors, making it more effective at lower doses compared to similar compounds .

Properties

Molecular Formula

C25H33F3O5S

Molecular Weight

502.6 g/mol

IUPAC Name

[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3

InChI Key

JPFBGPYMGJGHGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF

Origin of Product

United States

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